molecular formula C6H12N4 B2795563 1-butyl-1H-1,2,3-triazol-4-amine CAS No. 1528114-01-3

1-butyl-1H-1,2,3-triazol-4-amine

Cat. No. B2795563
M. Wt: 140.19
InChI Key: YDFVCQAAXIIGIQ-UHFFFAOYSA-N
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Description

1-butyl-1H-1,2,3-triazol-4-amine is a nitrogen-containing heterocyclic compound . It is a part of the 1,2,3-triazole family, which is a privileged structure motif that has received a great deal of attention in academics and industry . Even though it is absent in nature, 1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .


Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids with amine-ester functionality involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles were thoroughly characterized using different spectral techniques .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Zelenov et al. (2014) described a method for synthesizing compounds related to 1-butyl-1H-1,2,3-triazol-4-amine. They focused on the reactions of aliphatic amines with 3-amino-4-(tert-butyl-NNO-azoxy)furoxan to produce various triazole oxides, demonstrating a new approach to synthesize these compounds (Zelenov et al., 2014).

  • Structural Analysis : Belcher and Squattrito (2006) studied the structure of 4-amino-3-butyl-1,2,4-triazole-5-thione, revealing its planar triazole ring and how it forms hydrogen-bonded dimers. This research contributes to understanding the physical and chemical properties of similar triazole compounds (Belcher & Squattrito, 2006).

Pharmaceutical and Biological Applications

  • Antitumor Activity : A study by 叶姣 et al. (2015) synthesized a compound related to 1-butyl-1H-1,2,3-triazol-4-amine, demonstrating its crystal structure and antitumor activity. This highlights the potential pharmaceutical applications of triazole derivatives (叶姣 et al., 2015).

  • Reactivity Studies : Mironovich and Shcherbinin (2014) explored the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]-triazin-4(6Н)-one, a compound similar to 1-butyl-1H-1,2,3-triazol-4-amine. They examined its reactions with different agents, adding to the understanding of its chemical behavior and potential uses (Mironovich & Shcherbinin, 2014).

Material Science and Chemistry

  • Photophysical Properties : Guo et al. (2021) described a green, metal-free synthesis method for structurally diverse 1H-1,2,4-triazol-3-amines, demonstrating their potential in organic chemistry, medicinal chemistry, and optical materials due to their interesting photophysical properties (Guo et al., 2021).

  • Synthesis of Derivatives : A study by Wang et al. (2011) involved synthesizing ligands based on 1,2,3-triazoles for bioconjugation applications. This research underscores the versatility of triazole derivatives in biochemical applications (Wang et al., 2011).

Future Directions

Despite the importance of 1,2,3-triazole, with its wide range of biological activities, there is still a need for the development of novel, multitargeted inhibitors of ChE enzymes for ND treatment .

properties

IUPAC Name

1-butyltriazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-2-3-4-10-5-6(7)8-9-10/h5H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFVCQAAXIIGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(N=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-1H-1,2,3-triazol-4-amine

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